molecular formula C15H17N3O8S3 B3182540 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate CAS No. 890409-87-7

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

Cat. No.: B3182540
CAS No.: 890409-87-7
M. Wt: 463.5 g/mol
InChI Key: QGJALSNSJKAIFI-UHFFFAOYSA-N
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Description

NO2-SPP-sulfo-Me is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound is designed to link cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of NO2-SPP-sulfo-Me ensures controlled drug release, optimizing the effectiveness of antibody-drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO2-SPP-sulfo-Me involves multiple steps, including the formation of the sulfo group and the attachment of the linker to the antibody-drug conjugate. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. The exact synthetic route may vary depending on the specific requirements of the antibody-drug conjugate being synthesized .

Industrial Production Methods

Industrial production of NO2-SPP-sulfo-Me involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The compound is typically stored at room temperature in the continental United States, with storage conditions varying elsewhere .

Chemical Reactions Analysis

Types of Reactions

NO2-SPP-sulfo-Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving NO2-SPP-sulfo-Me include solvents such as dimethyl sulfoxide and polyethylene glycol. The reaction conditions may involve specific temperatures, pH levels, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions involving NO2-SPP-sulfo-Me include the cleaved cytotoxic drug and the modified antibody-drug conjugate. These products are essential for the targeted delivery of drugs in therapeutic applications .

Scientific Research Applications

NO2-SPP-sulfo-Me has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.

    Biology: Facilitates the study of cellular processes by enabling precise delivery of cytotoxic drugs to specific cells.

    Medicine: Plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that target cancer cells.

    Industry: Utilized in the production of antibody-drug conjugates for therapeutic applications

Mechanism of Action

The mechanism of action of NO2-SPP-sulfo-Me involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody-drug conjugate. The molecular targets and pathways involved include the binding of the antibody to specific cell surface receptors, followed by internalization and release of the cytotoxic drug within the target cell. This targeted delivery enhances the effectiveness of the drug while minimizing off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NO2-SPP-sulfo-Me is unique due to its specific cleavage properties and its ability to link cytotoxic drugs to antibodies with high precision. This compound offers advantages in terms of controlled drug release and targeted delivery, making it a valuable tool in the development of antibody-drug conjugates .

Properties

IUPAC Name

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O8S3/c1-9(27-28-12-5-4-10(8-16-12)18(22)23)3-6-14(20)26-17-13(19)7-11(15(17)21)29(2,24)25/h4-5,8-9,11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJALSNSJKAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)C)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127513
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890409-87-7
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890409-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Reactant of Route 2
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3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Reactant of Route 3
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3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Reactant of Route 4
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Reactant of Route 5
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Reactant of Route 6
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

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